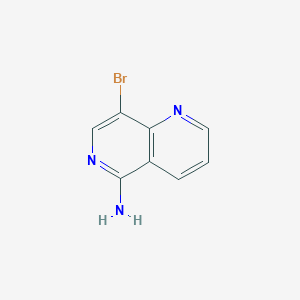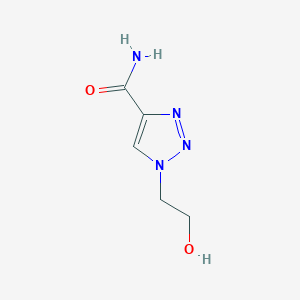
1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Molecular Structure : The compound has been synthesized and characterized through various spectroscopic methods including NMR, IR, MS, and X-ray diffraction crystallography. These studies provide insights into the molecular conformation and packing of the compound, which is stabilized by intermolecular and intramolecular hydrogen bonding (Shen et al., 2013).
Antimicrobial Applications
- Antimicrobial Activities : Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of the compound , have shown promising antimicrobial activities. These compounds have been evaluated against various pathogens, demonstrating moderate to good activities, particularly against certain bacterial and fungal strains (Pokhodylo et al., 2021).
Antiviral Applications
- Antiviral Activity : Research indicates significant antiviral activity against herpes and measles virus in vitro for certain triazole carboxamide nucleosides related to this compound (Revankar et al., 1981).
Anticancer Research
Anticancer Activity Screening : The compound has been included in a library for anticancer activity screening. Its crystal structure and interactions suggest potential relevance in the development of anticancer drugs (Pokhodylo et al., 2021).
Synthesis for Anticancer Nucleosides : New anticancer nucleosides based on 1,2,4-triazole nucleosides and derivatives of this compound have been synthesized. The structures of these products were confirmed through crystal X-ray diffraction, indicating their potential in cancer treatment (Lei et al., 2014).
Energetic Materials
- Synthesis and Properties of Energetic Compounds : The compound has been used in the synthesis of nitrogen-rich energetic compounds. These compounds exhibit significant thermal stability and are characterized for potential applications in energetic materials (Qin et al., 2016).
Chemical Reactions and Synthesis
Synthesis and Rearrangement in Chemical Reactions : The compound is involved in various chemical reactions, including alkylation and rearrangement, which are essential for the synthesis of various derivatives with potential applications (Nein et al., 2016).
One-Pot Multicomponent Synthesis : A convenient synthetic protocol using this compound has been developed for combinatorial chemistry, enabling the creation of libraries of triazole carboxamides. This method is significant for rapid and efficient synthesis in chemical research (Pokhodylo et al., 2009).
Mécanisme D'action
Mode of Action
Due to the lack of specific information on 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide, its exact mode of action remains unclear. It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to specific sites, inhibiting enzymatic activity, or disrupting cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall effect within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how environmental factors influence the action of 1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxamide is currently unavailable .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5(11)4-3-9(1-2-10)8-7-4/h3,10H,1-2H2,(H2,6,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXIDREXOTWTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






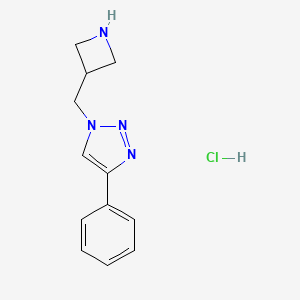
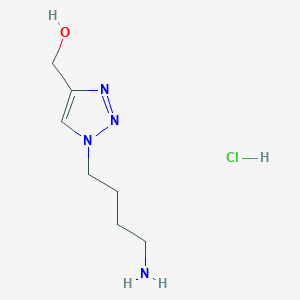
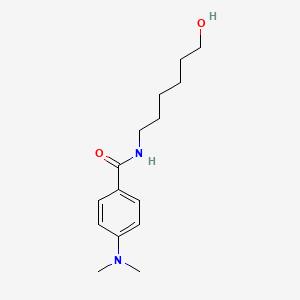
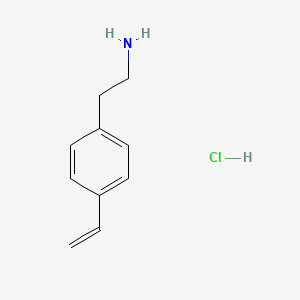

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

